3CLpro-IN-6d -

3CLpro-IN-6d

Catalog Number: EVT-1534136
CAS Number:
Molecular Formula: C25H25ClFN3O4
Molecular Weight: 485.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3CLpro-IN-6d is an inhibitor of 3C-like protease (3CLpro) of MERS-CoV and severe acute respiratory syndrome coronavirus (SARS-CoV).
Overview

3CLpro-IN-6d is a compound identified as a potent inhibitor of the 3-chymotrypsin-like protease (3CLpro) of coronaviruses, particularly relevant in the context of Middle East respiratory syndrome coronavirus and severe acute respiratory syndrome coronavirus 2. This compound is part of a class of peptidomimetic inhibitors designed to disrupt viral replication by targeting the protease essential for processing viral polyproteins. The identification and evaluation of 3CLpro-IN-6d stem from extensive structure-based drug design efforts aimed at combating viral infections.

Source and Classification

3CLpro-IN-6d originates from a series of synthetic compounds developed through structure-activity relationship studies. It is classified as a peptidomimetic compound, which mimics peptide substrates that are typically cleaved by proteases. This classification is significant as it highlights the compound's mechanism of action as a competitive inhibitor targeting the active site of the 3CLpro enzyme.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3CLpro-IN-6d involves multiple steps, typically starting from readily available chemical precursors. The general synthetic strategy utilized includes:

  1. Ugi Reaction: A three-component Ugi reaction is often employed to construct the core structure of peptidomimetics, allowing for the introduction of various functional groups that enhance binding affinity.
  2. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to isolate the desired product from unreacted materials and by-products.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry to confirm its structure and purity.

The specific synthetic pathway for 3CLpro-IN-6d has been detailed in various studies, indicating variations in substituents that influence its inhibitory potency against the target protease .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3CLpro-IN-6d can be elucidated through X-ray crystallography or computational modeling techniques. Key features include:

  • Active Site Interactions: The compound is designed to fit into the active site of 3CLpro, forming crucial interactions that stabilize the inhibitor-enzyme complex.
  • Functional Groups: Various substituents on the core structure contribute to its binding affinity and selectivity for 3CLpro over other proteases.

Data from crystallographic studies indicate that 3CLpro-IN-6d occupies key binding pockets within the enzyme, which are critical for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving 3CLpro-IN-6d is its interaction with the active site of 3CLpro, leading to inhibition of enzymatic activity. The mechanism can be summarized as follows:

  1. Binding: The compound binds reversibly or covalently to specific residues within the active site.
  2. Inhibition: This binding prevents substrate cleavage, effectively halting viral replication processes.

Experimental assays have demonstrated that alterations in the structure of 3CLpro-IN-6d can significantly affect its inhibitory efficacy, underscoring the importance of precise chemical modifications .

Mechanism of Action

Process and Data

The mechanism by which 3CLpro-IN-6d exerts its antiviral effects involves several key steps:

  1. Competitive Inhibition: By mimicking natural substrates, 3CLpro-IN-6d competes with viral polyproteins for binding to the active site of 3CLpro.
  2. Disruption of Viral Processing: Inhibition leads to failure in processing polyproteins necessary for viral replication, ultimately reducing viral load in infected cells.

Quantitative measures such as IC50 values (the concentration required to inhibit 50% of enzyme activity) have been established through fluorometric assays, demonstrating the potency of 3CLpro-IN-6d against both Middle East respiratory syndrome coronavirus and severe acute respiratory syndrome coronavirus .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3CLpro-IN-6d include:

  • Molecular Weight: Typically calculated based on its chemical formula.
  • Solubility: Solubility profiles are essential for determining bioavailability; studies often report solubility in various solvents.

Chemical properties relevant to its function include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Understanding potential reactivity with biological molecules aids in predicting safety profiles.

These properties are assessed through various analytical techniques, including chromatography and spectroscopy .

Applications

Scientific Uses

The primary application of 3CLpro-IN-6d lies in antiviral research and drug development aimed at treating infections caused by coronaviruses. Its design as an inhibitor provides a promising avenue for therapeutic interventions against emerging viral threats, particularly in light of recent global health challenges posed by coronaviruses.

Research continues to explore not only its efficacy but also potential combinations with other antiviral agents to enhance therapeutic outcomes .

Introduction to 3CLpro as a Therapeutic Target

Role of 3CLpro in SARS-CoV-2 Viral Replication and Polyprotein Processing

The 3-chymotrypsin-like protease (3CLpro), also termed the main protease (Mpro), is an essential enzyme for SARS-CoV-2 replication. Upon viral entry, the SARS-CoV-2 positive-sense single-stranded RNA genome is translated into two large polyproteins, pp1a and pp1ab, which require extensive proteolytic processing to release functional non-structural proteins (nsps) that assemble the viral replication-transcription complex. 3CLpro mediates cleavage at 11 conserved sites within these polyproteins, liberating critical nsps 4–16, including the RNA-dependent RNA polymerase (nsp12) and helicase (nsp13) [6] [8]. This autoprocessing event is indispensable, as inhibition of 3CLpro completely halts viral replication. Biochemical studies demonstrate that optimized 3CLpro inhibitors (e.g., GC376) reduce SARS-CoV-2 replication in human cell lines (Huh-7, Vero E6) with half-maximal effective concentrations (EC50) in the submicromolar range (0.04–0.9 µM) and confer 100% survival in MERS-CoV-infected mouse models [1]. Notably, 3CLpro also cleaves host proteins like NF-κB Essential Modulator (NEMO), disrupting innate immune signaling and exacerbating inflammation—a feature linked to COVID-19 pathology [3].

Table 1: Key Functional Attributes of SARS-CoV-2 3CLpro

PropertyDescriptionFunctional Impact
Cleavage Sites11 sites in pp1a/pp1ab polyproteinsReleases nsps 4–16 for replication complex assembly
Substrate SpecificityPrefers Leu-Gln↓(Ser/Ala/Gly) at P2-P1 positionsEnsures precise polyprotein processing
Host TargetCleaves NEMO at Gln231Disrupts NF-κB signaling, enabling immune evasion
Inhibition ConsequenceBlocks nsp4–16 maturationAbolishes viral replication in vitro and in vivo

Structural and Functional Conservation of 3CLpro Across Coronaviruses

3CLpro exhibits remarkable structural conservation across Coronaviridae, making it a prime target for broad-spectrum inhibitors. The enzyme forms a functional homodimer, with each monomer comprising three domains: I (residues 8–101, β-barrel), II (residues 102–184, antiparallel β-barrel), and III (residues 201–303, α-helical) [2] [6]. The catalytic dyad (Cys145-His41) resides in a cleft between domains I and II. Structural analyses reveal that the substrate-binding subsites (S1, S2, S4) are >96% identical between SARS-CoV and SARS-CoV-2, with S1 accommodating Gln (P1) via hydrogen bonds to His163/Asn142, and the hydrophobic S2 pocket harboring Leu (P2) [2] [5] [6]. This conservation extends to zoonotic coronaviruses (e.g., MERS-CoV, bat-SL-CoV), as evidenced by inhibitors like WU-04 and GC376, which show pan-coronaviral activity with IC50 values of 37 nM and 0.41 µM against SARS-CoV-2 3CLpro, respectively, while maintaining efficacy against MERS-CoV and SARS-CoV [1] [4] [8]. Functional studies confirm that 3CLpro from SARS-CoV, MERS-CoV, and SARS-CoV-2 share identical cleavage mechanisms centered on a catalytic triad (His41-Cys145-Asp187), where Asp187 modulates His41 protonation to facilitate nucleophilic attack by Cys145 [2] [9].

Table 2: Structural Conservation of 3CLpro Across Human Coronaviruses

FeatureSARS-CoV-2SARS-CoVMERS-CoVFunctional Implication
Catalytic ResiduesCys145-His41-Asp187Cys145-His41-Asp187Cys148-His42-Asp190Conserved hydrolytic mechanism
S1 SubsiteHis163, Glu166, Asn142His163, Glu166, Asn142His166, Glu169, Asn145Binds P1 Gln via H-bonds
S2 SubsiteHis41, Met49, Met165, Asp187His41, Met49, Met165, Asp187His42, Met47, Met168, Asp190Hydrophobic pocket for P2 Leu/Val
Dimer InterfaceResidues 187–199 (Domain III)Residues 187–199Residues 190–202Dimerization essential for activity

Rationale for Targeting 3CLpro in Antiviral Drug Development

3CLpro presents a compelling antiviral target due to three key factors: genetic stability, absence of human homologs, and broad-spectrum potential. Unlike the spike protein, which accumulates mutations enabling immune evasion (e.g., Omicron variants), 3CLpro is under high selective constraint, with minimal variation (<0.5% residue divergence) across SARS-CoV-2 variants [8] [9]. This stability reduces the risk of resistance—a limitation observed with monoclonal antibodies. Additionally, human proteases lack the 3CLpro substrate-binding cleft and catalytic cysteine mechanism, enabling selective inhibition. Covalent inhibitors (e.g., nirmatrelvir) exploit Cys145 reactivity with electrophilic warheads (aldehydes, nitriles), achieving nanomolar potency (IC50 ~0.02 µM) and high selectivity indices (>500-fold over host proteases) [4] [8]. Non-covalent inhibitors (e.g., WU-04, IC50 = 71 nM) further circumvent off-target reactivity by engaging subsites via hydrophobic/π-stacking interactions [4]. Compounds like 3CLpro-IN-6 (IC50 = 4.9 µM) exemplify reversible covalent inhibitors that balance potency and safety [7]. Critically, 3CLpro inhibitors like EDP-235 and GC376 inhibit clinically relevant coronaviruses (MERS-CoV, SARS-CoV) and zoonotic strains, providing pandemic preparedness utility [1] [8].

Table 3: Representative 3CLpro Inhibitors Demonstrating Broad-Spectrum Activity

InhibitorMechanismSARS-CoV-2 IC50 (µM)Pan-Coronavirus ActivityReference
GC376Covalent (aldehyde)0.62MERS-CoV (0.41 µM), FIPV (0.07 µEC50) [1]
WU-04Non-covalent0.072SARS-CoV (0.08 µM), MERS-CoV (0.13 µM) [4]
EDP-235Covalent (nitrile)0.004SARS-CoV (0.003 µM), MERS-CoV (0.006 µM) [8]
3CLpro-IN-6Reversible covalent4.90Not reported [7]
BoceprevirCovalent (ketoamide)4.13SARS-CoV (3.28 µM) [10]

The development of 3CLpro inhibitors thus merges target-specific precision with evolutionary robustness, positioning them as cornerstones for current and future coronavirus therapeutics.

Properties

Product Name

3CLpro-IN-6d

IUPAC Name

(E)-3-(4-Chloro-2-fluorophenyl)-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)acrylamide

Molecular Formula

C25H25ClFN3O4

Molecular Weight

485.94

InChI

InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1

InChI Key

HXAHMXYAYHWWRI-ZCTWNQIISA-N

SMILES

O=C(N[C@@H](CC1=CC=CC=C1)C(N[C@@H](C[C@H]2C(NCC2)=O)C=O)=O)/C=C/C3=CC=C(Cl)C=C3F

Solubility

Soluble in DMSO

Synonyms

3CLpro IN-6d; 3CLpro-IN 6d; 3CLpro IN 6d; 3CLpro-IN-6d

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